molecular formula C11H12N4O B1308396 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide CAS No. 204260-39-9

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1308396
M. Wt: 216.24 g/mol
InChI Key: QEJFOVPAFLYXGJ-UHFFFAOYSA-N
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Description

The compound 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was performed and characterized using spectroscopic techniques, confirming the (E)-configuration of the azomethine (N=CH) group by single crystal X-ray analysis . Another study reported the synthesis of 1-phenyl-3-methyl-4-(salicylidene hydrazide)-phenylethylene-pyrazolone-5, which crystallizes in a monoclinic space group . These studies demonstrate the versatility of synthetic approaches for pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the crystal structure of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system . The molecular structure is often confirmed by comparing experimental data with theoretical predictions made using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. They have been used as reagents for the detection and solvent extraction of metal ions, indicating their potential as group-extraction reagents for spectrophotometric determination . Additionally, they can react with reducing carbohydrates to yield compounds that are strongly UV-absorbing and electrochemically sensitive, which is useful for analytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted to understand these properties better . For instance, the first-order hyperpolarizability of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide is significant, indicating potential applications in nonlinear optics . The compound's reactivity has also been assessed through calculations of bond dissociation energies and radial distribution functions .

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyrazole-4-carbohydrazide derivatives, including those related to 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, have been synthesized for pharmaceutical interest. These derivatives were obtained from pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine hydrate. They are significant in pharmaceutical chemistry due to their potential biological activities (Daidone et al., 2003).

Vibrational Spectroscopic Investigations and Molecular Dynamics

  • N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been investigated using vibrational spectroscopy and molecular dynamic simulations. These studies are crucial for understanding the industrial and biological importance of pyrazole derivatives (Pillai et al., 2017).

Antimicrobial Applications

  • Novel pyrazole integrated 1,3,4-oxadiazoles synthesized from N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide have shown promising antimicrobial activity. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).

Structural and Spectral Studies

  • Detailed experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, have been conducted. These studies involve spectroscopic analysis and density functional theory, which are vital for understanding the molecular structure and properties of such compounds (Viveka et al., 2016).

Leishmanicidal Activities

  • Synthesized 1H-pyrazole-4-carbohydrazides have been investigated for their leishmanicidal activities. This research is crucial for developing new treatments for Leishmaniasis, a significant tropical disease (Bernardino et al., 2006).

Synthesis of Novel Heterocyclic Compounds

  • Research has been conducted on the synthesis of novel heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation. Such compounds could lead to the development of new antimicrobial drugs (Aly, 2016).

Anti-Inflammatory and Antioxidant Activities

  • Pyrazole-5-carbohydrazide derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting their potential in developing new therapeutics for related conditions (Mahajan et al., 2016).

Safety And Hazards

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazoles, including 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJFOVPAFLYXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399337
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

CAS RN

204260-39-9
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204260-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SW Wang, LR Wen, YF Miao - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) N′-(2,3-Dimethoxybenzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide … N'-(2,3-Dimethoxybenzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide top …
Number of citations: 1 scripts.iucr.org
SW Wang, ZQ Zuo, WL Yang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C20H19N5O, the pyrazole and oxadiazole rings are not completely conjugated, the dihedral angle between them being 7.97 (6). The pyrazole …
Number of citations: 2 scripts.iucr.org
S Ningaiah, UK Bhadraiah, A Sobha… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In the present study, we have designed a novel series of pyrazolyl-1,3,4-thiadiazole analogues by accommodating 1,3,4-thiadiazole ring at C – 4 of pyrazole ring with and without an …
Number of citations: 4 www.tandfonline.com
H Zeng, W Zhang, Z Wang, W Geng… - Journal of Agricultural …, 2022 - ACS Publications
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an important target for the development of new herbicides. HPPD inhibitors can hinder photosynthesis and induce weed death with …
Number of citations: 10 pubs.acs.org

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